Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate
Description
Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a bis-coumarin derivative featuring two chromen-2-one (coumarin) cores linked via a 3,4′-bichromene scaffold. The molecule is substituted with an ethoxy group at the 8-position of one coumarin ring and a tert-butyl ester at the acetoxy side chain (Figure 1). The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability compared to methyl or ethyl esters .
Properties
IUPAC Name |
tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O8/c1-5-30-20-8-6-7-15-11-19(25(29)33-24(15)20)18-13-22(27)32-21-12-16(9-10-17(18)21)31-14-23(28)34-26(2,3)4/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZBSRVCSISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl [(8-methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl)oxy]acetate
- Structural Differences : Replaces the ethoxy group with methoxy and the tert-butyl ester with a methyl ester .
- The methyl ester has lower hydrolytic stability compared to the tert-butyl ester, which may limit its utility in prolonged drug-release formulations .
- Synthetic Relevance : Serves as a simpler analog for structure-activity relationship (SAR) studies in coumarin-based drug design .
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
- Structural Differences : Substitutes the bis-coumarin core with a single chromen-4-one ring bearing phenyl and trifluoromethyl groups .
- Impact on Properties: The trifluoromethyl group increases electronegativity, enhancing binding affinity to hydrophobic pockets in enzymes (e.g., carbonic anhydrase, a target in glaucoma therapy).
- Biological Relevance : Demonstrates the importance of electron-withdrawing groups (e.g., CF₃) in modulating biological activity .
Tert-butyl 2-(4-carbamothioylphenoxy)acetate
- Structural Differences: Replaces the coumarin core with a carbamothioyl-substituted phenoxy group .
- Lacks the conjugated coumarin system, eliminating fluorescence properties but improving synthetic versatility .
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Research Findings and Implications
- Synthetic Flexibility : The tert-butyl ester group in the target compound is advantageous for stepwise synthesis, as it resists hydrolysis during reactions (e.g., Suzuki couplings) .
- Crystallographic Behavior : Analogous tert-butyl esters (e.g., ) exhibit W-shaped –O–CH₂–C(O)–O– chains, suggesting conformational rigidity that may influence packing in solid-state formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
